Epostane
Overview
Description
Synthesis Analysis
The synthesis of Epostane and related compounds often involves complex chemical reactions. Studies have detailed various synthetic pathways, including anionic, coordination, and cationic polymerization of epoxides, with a focus on novel and sometimes metal-free methods for epoxide polymerization. These include the activated monomer strategy, the use of organocatalysts like N-heterocyclic carbenes (NHCs), N-heterocyclic olefins (NHOs), and phosphazene bases, as well as double-metal cyanide (DMC) catalyst systems (Herzberger et al., 2016).
Molecular Structure Analysis
The molecular structure of Epostane is critical in determining its chemical behavior and properties. Studies on elemental phosphorus materials (EPMs) have shown that the polymorphism of phosphorus-based materials, which includes various allotropes of phosphorus, provides a foundation for understanding the synthesis and applications of related compounds. The diverse classes of low-dimensional sheets, ribbons, and dots of EPMs with intriguing properties are derived from the variable chemical bonding structures of phosphorus (Tian et al., 2023).
Chemical Reactions and Properties
The reactivity and chemical properties of Epostane are influenced by its molecular structure. The application of epoxides in organic synthesis, for example, highlights the importance of epoxides in preparing polyfunctional or other cyclic compounds. Epoxides' ring-opening reactions are crucial for producing such compounds, demonstrating the chemical versatility of Epostane and related substances (Wei, 2003).
Physical Properties Analysis
The physical properties of Epostane, including its mechanical, thermal, adhesive, and barrier properties, can be enhanced through modifications and the addition of polymers or fillers. The synthesis and modifications of epoxy resins and their composites have been extensively reviewed, indicating the wide range of applications and performance enhancements achievable with Epostane (Paluvai et al., 2014).
Chemical Properties Analysis
Understanding the chemical properties of Epostane requires a detailed examination of its reactivity, including the roles of epoxide hydrolases in biocatalysis. These enzymes catalyze the hydrolytic ring opening of epoxides, producing vicinal diols and showing potential for generating enantiopure epoxides and diols. This biocatalytic potential underscores the importance of Epostane and related compounds in producing fine chemicals and pharmaceuticals with high specificity and efficiency (Widersten et al., 2010).
Scientific Research Applications
Inhibition of Luteal Phase Progesterone
Epostane, an antifertility drug, has been shown to inhibit normal luteal phase progesterone levels in a dose-related fashion in rhesus monkeys. This suggests its potential as an interceptive agent during early pregnancy (Snyder & Schane, 1985).
Attenuation of Preovulatory Gonadotrophin Surges
Epostane's impact on preovulatory progesterone secretion in rats indicates a significant role in modulating LH and FSH surges, crucial for ovulation processes (Depaolo, 1988).
Progesterone Inhibition in Mid-trimester Termination of Pregnancy
Clinical trials have shown that Epostane can facilitate induction of abortion, by significantly lowering peripheral progesterone levels and increasing sensitivity to prostaglandin E2 (Selinger et al., 1987).
Effects on Ovarian Hormone Levels
Epostane's administration in rats inhibits ovulation by affecting ovarian progesterone and 17β-Estradiol levels, demonstrating its rapid but transient effect on ovarian steroid synthesis (Espey et al., 1990).
Abortion Induction in Early Human Pregnancy
Studies have revealed Epostane's effectiveness as an abortifacient in early human pregnancy, highlighting its ability to reduce progesterone concentrations and induce abortion (Webster & Gillmer, 1989).
Plasma Protein Changes in Women
Epostane can induce changes in steroid-sensitive plasma proteins in an androgen-like fashion, despite lacking apparent androgenic activity. This shows its capability to influence plasma protein patterns based on its chemical structure (Rannevik et al., 1996).
Interruption of First Trimester Pregnancy
Epostane, combined with prostaglandin E2, has been found effective in inducing abortion in early first-trimester pregnancies, suggesting a critical role in progesterone suppression and myometrium sensitization (Webster et al., 1985).
Inhibition of Ovulation in Rats
Epostane shows efficacy in inhibiting both spontaneous and stimulated ovulation in rats, reinforcing its role in affecting progesterone synthesis as a prerequisite for ovulation (Snyder et al., 1984).
Safety And Hazards
Epostane should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-18-8-6-16-14(15(18)7-9-20(18,3)25)5-10-22-19(16,2)11-13(12-23)17(24)21(22,4)26-22/h14-16,24-25H,5-11H2,1-4H3/t14-,15-,16-,18-,19+,20-,21+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETKWEWBSMKADK-GSXVSZIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC45C3(CC(=C(C4(O5)C)O)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@]45[C@@]3(CC(=C([C@]4(O5)C)O)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epostane | |
CAS RN |
80471-63-2 | |
Record name | Epostane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80471-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epostane [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080471632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EPOSTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6375T36951 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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